molecular formula C18H26N2O4 B1679172 Proglumide CAS No. 6620-60-6

Proglumide

Cat. No.: B1679172
CAS No.: 6620-60-6
M. Wt: 334.4 g/mol
InChI Key: DGMKFQYCZXERLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proglumide (N(2)-benzoyl-N,N-dipropyl-alpha-glutamine) is a cholecystokinin (CCK) receptor antagonist with dual activity at both CCK-A and CCK-B receptors . Initially developed for peptic ulcer disease, it inhibits gastric acid secretion and protects mucosal integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Proglumide can be synthesized through a multi-step process involving the reaction of glutamic acid derivatives with benzoyl chloride and dipropylamine. The general synthetic route involves the following steps:

    Formation of N-benzoylglutamic acid: Glutamic acid is reacted with benzoyl chloride in the presence of a base to form N-benzoylglutamic acid.

    Amidation: N-benzoylglutamic acid is then reacted with dipropylamine to form this compound.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out at controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis. The final product is purified through crystallization or chromatography techniques to achieve the desired pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions

Proglumide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the benzoyl and dipropylamine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used in organic solvents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo-proglumide, reduced this compound, and substituted this compound derivatives.

Scientific Research Applications

Clinical Applications

2.1 Nonalcoholic Steatohepatitis

Proglumide has shown promise in reversing nonalcoholic steatohepatitis (NASH) in murine models. Research indicates that this compound treatment significantly reduces histological and biochemical markers of NASH, including liver inflammation and fibrosis. In a study involving CDE-fed mice, this compound administration led to decreased serum transaminases and improved histological scores related to liver damage .

Parameter CDE Diet CDE + this compound
Aspartate AminotransferaseElevatedSignificantly Reduced
Alanine AminotransferaseElevatedSignificantly Reduced
Fibrosis ScoreHighLow

2.2 Hepatocellular Carcinoma

In the context of hepatocellular carcinoma (HCC), this compound has been investigated for its ability to enhance the efficacy of immune checkpoint inhibitors. Studies have demonstrated that this compound treatment can alter the tumor microenvironment by decreasing fibrosis and increasing CD8+ T cell infiltration in HCC models. This suggests a potential role for this compound as an adjunct therapy in cancer immunotherapy .

Pharmacokinetics and Safety

This compound has been assessed for its pharmacokinetic properties in both healthy individuals and those with liver impairment. A study reported that this compound is safe for use in patients with cirrhosis, showing similar pharmacokinetic profiles compared to healthy controls. Peak plasma concentrations were observed at approximately one hour post-administration, with a serum elimination half-life of around three hours .

Group Cmax (ng/mL) Tmax (h) Half-life (h)
Healthy Controls784713
Child-Pugh A972113
Child-Pugh B1063513

Case Studies

4.1 Case Study: this compound in NASH

A murine model study demonstrated that this compound significantly improved biochemical markers associated with NASH after eight weeks of treatment. Histological analysis confirmed reduced steatosis and fibrosis compared to untreated controls .

4.2 Case Study: this compound in HCC

In another study focusing on HCC, mice treated with this compound showed a marked decrease in tumor growth and improved survival rates when combined with PD-1 antibodies. The therapy was associated with a significant reduction in fibrosis-associated genes, indicating a dual role in both tumor suppression and modulation of the tumor microenvironment .

Mechanism of Action

Comparison with Similar Compounds

Glutamic Acid-Derived CCK Receptor Antagonists

Proglumide belongs to a class of glutamic acid derivatives with CCK receptor antagonism. Key comparators include:

Compound Receptor Selectivity Mechanism Key Pharmacokinetics Therapeutic Uses Safety Profile
This compound CCK-A + CCK-B Dual antagonist; partial FXR agonist Tmax: 1h, T1/2: ~3h NASH, peptic ulcers, pain adjuvancy No gastrin elevation; safe in hepatic impairment
Lorglumide CCK-A Selective CCK-A antagonist Limited data Gallbladder motility studies Risk of cholecystitis
Loxiglumide CCK-A Selective CCK-A antagonist Not reported Pancreatitis (preclinical) Gallbladder dysfunction
Spiroglumide CCK-B Selective CCK-B antagonist Not reported Anxiety (preclinical) Limited human data
Itriglumide CCK-B Selective CCK-B antagonist Not reported Gastroesophageal reflux Potential gastric side effects

Key Findings :

  • This compound’s dual receptor blockade is unique, enabling synergistic anti-fibrotic effects in hepatic stellate cells .
  • This compound increases bile flow and lowers bile acid concentration, a feature absent in other CCK antagonists .

Farnesoid X Receptor (FXR) Agonists

This compound exhibits partial FXR agonism, distinguishing it from classical CCK antagonists:

Compound FXR Activity EC50 (nM) Clinical Use Side Effects
This compound Partial agonist 215 NASH, fibrosis Minimal (no pruritus)
Obeticholic Acid Full agonist 99 NASH Pruritus (36% patients)
GW4064 Full agonist 312 Preclinical Not applicable

Key Findings :

  • This compound’s EC50 (~215 nM) is less potent than obeticholic acid (OCA) but comparable to GW4064, suggesting a safer profile with reduced pruritus risk .
  • In murine NASH models, this compound restored FXR/FGFR4 expression and improved histology, mirroring OCA’s effects without dose-limiting toxicity .

Tryptophan-Derived CCK Antagonists

Benzotript, a tryptophan derivative, shares functional similarities with this compound:

Compound Structure Receptor Specificity Mechanism Clinical Relevance
This compound Glutamic acid CCK-A + CCK-B Non-competitive inhibition Broad (NASH, pain, ulcers)
Benzotript Tryptophan CCK-A Competitive inhibition Limited to preclinical studies

Key Findings :

  • Benzotript selectively inhibits CCK-A receptors but lacks this compound’s dual receptor action and FXR modulation .
  • This compound reverses CCK-induced pancreatic enzyme secretion more effectively in vivo, suggesting broader therapeutic utility .

Opioid Adjuvants

This compound uniquely enhances opioid efficacy, unlike other CCK antagonists:

Compound Opioid Interaction Clinical Effect Evidence Level
This compound CCK-B antagonism Potentiates morphine analgesia Phase 2 trials
Lorglumide No reported effect N/A Preclinical

Key Findings :

  • Clinical trials in cancer pain demonstrate this compound’s safety as an opioid adjunct .

Biological Activity

Proglumide is a synthetic compound that acts as a cholecystokinin (CCK) receptor antagonist. It has garnered attention for its potential therapeutic applications, particularly in the context of liver diseases, cancer, and metabolic disorders. This article delves into the biological activities of this compound, highlighting its mechanisms of action, clinical implications, and research findings.

This compound's primary mechanism involves the inhibition of CCK receptors, which play a critical role in gastrointestinal function and pancreatic enzyme secretion. By blocking these receptors, this compound influences various biological pathways:

  • Tumor Microenvironment Modulation : this compound has been shown to decrease fibrosis in tumor microenvironments and increase the infiltration of CD8+ T cells in tumors. This effect suggests a potential role in enhancing anti-tumor immunity and improving responses to immunotherapy .
  • Interaction with FXR : this compound acts as a partial agonist at the farnesoid X receptor (FXR), which is involved in bile acid regulation and lipid metabolism. This interaction can restore FXR expression in liver tissues affected by nonalcoholic steatohepatitis (NASH), thereby improving liver function and reducing fibrosis .
  • Gut Microbiome Alteration : Treatment with this compound has been associated with beneficial changes in the gut microbiome, promoting the growth of beneficial bacteria while reducing harmful strains. This alteration may contribute to its therapeutic effects in metabolic disorders .

Clinical Implications

This compound's biological activity extends to various clinical applications:

  • Liver Disease : In patients with liver conditions such as NASH, this compound has demonstrated the ability to reverse fibrosis and improve liver histology. A study indicated that this compound treatment led to significant reductions in collagen deposition and improved liver function markers .
  • Cancer Therapy : this compound's immunomodulatory effects have been explored in cancer treatment. In murine models, it significantly increased the number of intratumoral CD8+ T cells when used alone or in combination with PD-1 antibodies, suggesting its potential as an adjunct therapy to enhance the efficacy of immune checkpoint inhibitors .

Case Studies

  • Survival Rates in Cardiac Resection : A study involving patients undergoing cardiac resection showed that those treated with this compound had improved survival rates over 10 years compared to controls (90.2% vs. 86.5% at 1 year). The study highlighted significant differences in survival based on tumor characteristics and treatment protocols .
  • NASH Model : In a murine model of NASH, this compound treatment prevented disease progression and restored normal FXR signaling pathways. The study utilized RNA sequencing to analyze changes in microbial composition and liver gene expression following this compound administration .

Data Tables

Study FocusKey Findings
Tumor MicroenvironmentIncreased CD8+ T cells; decreased fibrosis
Liver FibrosisReduced collagen expression; improved liver function
Survival RatesThis compound group: 90.2% (1 year) vs. 86.5% (control)

Q & A

Q. What experimental methodologies are recommended to assess Proglumide’s antiproliferative effects in gastrointestinal cancer cell lines?

Key Methodologies :

  • In vitro dose-response assays : Use cell lines like BGC-823 (human gastric carcinoma) with this compound concentrations ranging from 1–10 mmol/L. Measure viability via MTT assays at 24–72-hour intervals .
  • Combination therapy protocols : Co-administer this compound (e.g., 6 mmol/L) with agents like celecoxib (50 μmol/L) to evaluate synergistic effects. Use ANOVA to compare inhibition rates between monotherapy and combination groups .
  • Molecular pathway analysis : Quantify mRNA/protein expression of targets (e.g., COX-2, 15-PGDH) via qPCR and Western blot. Normalize data to housekeeping genes (e.g., GAPDH) .

Considerations :

  • Optimize time points to capture dynamic changes in PGE2 secretion (e.g., ELISA at 48 hours post-treatment) .
  • Validate findings across multiple cell lines to address biological variability.

Q. How can researchers resolve contradictions in this compound’s reported effects on p38 MAPK signaling pathways?

Case Study : In colorectal carcinoma cells, this compound alone did not significantly alter p38 phosphorylation (p-p38: 0.81 ± 0.05 vs. control 0.75 ± 0.06, P > 0.05), but modulated pentagastrin-induced proliferation .
Methodological Strategies :

  • Cross-model validation : Replicate experiments in primary cell cultures or 3D organoids to assess tissue-specific signaling.
  • Kinase activity profiling : Use phospho-specific flow cytometry to quantify p38 activation at single-cell resolution.
  • Meta-analysis : Compare datasets from studies using identical this compound concentrations (e.g., 5–6 mmol/L) to isolate dose-dependent effects .

Advanced Tip : Employ RNA-seq to identify compensatory pathways (e.g., ERK or JNK) that may explain divergent results.

Q. What are the best practices for designing in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Protocol Design :

  • Animal models : Use xenograft mice implanted with BGC-823 cells. Administer this compound intraperitoneally (50–100 mg/kg/day) for 4 weeks.
  • PK parameters : Measure plasma concentrations via LC-MS/MS at Tmax (1–2 hours post-dose).
  • Endpoint analysis : Corrogate tumor volume reduction with COX-2/PGE2 pathway inhibition in excised tissues .

Ethical & Technical Considerations :

  • Adhere to ARRIVE guidelines for reporting animal studies.
  • Include a control group receiving a gastrin receptor agonist (e.g., pentagastrin) to isolate this compound’s receptor antagonism .

Q. How should researchers address variability in this compound’s efficacy across different cancer subtypes?

Hypothesis-Driven Approach :

Stratify cell lines by molecular subtypes (e.g., HER2+ vs. HER2– gastric cancers).

Functional assays : Compare this compound’s IC50 in subtype-matched models using dose-response curves.

Biomarker discovery : Perform multiplex immunoassays to identify predictive markers (e.g., gastrin receptor density).

Data Interpretation :

  • Use hierarchical clustering to group subtypes with similar response patterns.
  • Apply sensitivity analysis to control for confounding factors (e.g., serum starvation-induced stress) .

Q. What statistical methods are appropriate for analyzing synergistic interactions between this compound and other agents?

Recommended Tools :

  • Chou-Talalay combination index (CI) : Calculate CI values using CompuSyn software. A CI < 1 indicates synergy (e.g., this compound + celecoxib CI = 0.62 ).
  • Isobolograms : Plot dose-effect curves to visualize additive/synergistic thresholds.
  • Machine learning : Train random forest models on multi-omics data to predict drug synergy.

Pitfalls to Avoid :

  • Overlooking time-dependent synergy; repeat assays at multiple time points.
  • Failing to adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How can researchers ensure reproducibility when studying this compound’s impact on prostaglandin synthesis?

Standardization Framework :

Cell culture conditions : Use standardized FBS batches and avoid antibiotics during treatment.

PGE2 quantification : Validate ELISA kits with spiked recovery samples (≥85% recovery rate).

Blinded analysis : Assign sample IDs randomly to minimize observer bias .

Reporting Standards :

  • Include raw data tables for key outcomes (e.g., PGE2 secretion at 48 hours: 65.1% inhibition in combination therapy vs. 38.1% with this compound alone) .
  • Share protocols via platforms like protocols.io .

Q. What ethical and regulatory considerations apply to clinical trials investigating this compound repurposing?

Ethical Guidelines :

  • Informed consent : Disclose this compound’s off-label use and potential risks (e.g., hormonal interactions).
  • Safety monitoring : Designate a Data Safety Monitoring Board (DSMB) for Phase I/II trials.

Regulatory Compliance :

  • Submit detailed Investigational New Drug (IND) applications including PK data from preclinical models.
  • Reference prior IND filings for this compound’s original indications (e.g., gastrointestinal ulcers) .

Properties

IUPAC Name

4-benzamido-5-(dipropylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMKFQYCZXERLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023516
Record name Proglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6620-60-6
Record name Proglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6620-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proglumide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13431
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name proglumide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proglumide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPL8W5565D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Proglumide
Proglumide
Proglumide
Proglumide
Proglumide
Proglumide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.